Home > Products > Screening Compounds P42318 > Atracurium besylate
Atracurium besylate - 64228-81-5

Atracurium besylate

Catalog Number: EVT-260578
CAS Number: 64228-81-5
Molecular Formula: C59H77N2O15S+
Molecular Weight: 1086.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atracurium besylate is the bisbenzenesulfonate salt of atracurium. It has a role as a nicotinic antagonist and a muscle relaxant. It is a quaternary ammonium salt and an organosulfonate salt. It contains an atracurium.
A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents.
Atracurium Besylate is a synthetic dibenzensulfonate derivative muscle relaxant, Atracurium Besylate acts as a non-depolarizing neuromuscular blocking agent, with short to intermediary duration of action and no significant cardiovascular effects. Not dependent on kidney function for elimination, it provides clinical advantages over other non-depolarizing, neuromuscular blocking agents. (NCI04)
See also: Atracurium (has active moiety).

Cisatracurium Besylate

Compound Description: Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent. It is a purified isomer of atracurium besylate with a more rapid onset of action and a longer duration of action. [, , , , , ]

Relevance: Cisatracurium besylate is a stereoisomer of atracurium besylate, specifically the 1R-cis,1'R-cis isomer. While both compounds exhibit neuromuscular blocking activity by antagonizing acetylcholine at the neuromuscular junction, cisatracurium besylate exhibits a more favorable pharmacokinetic profile with reduced histamine release. [, , ]

Laudanosine

Compound Description: Laudanosine is a benzylisoquinoline alkaloid and a major metabolite of both atracurium besylate and cisatracurium besylate. It is reported to have convulsant activity in high concentrations. [, , ]

Relevance: Laudanosine is a breakdown product of atracurium besylate, formed through Hofmann elimination and ester hydrolysis. While laudanosine possesses minimal neuromuscular blocking activity, its accumulation, particularly in patients with renal impairment, has been associated with potential central nervous system side effects. [, , ]

Monoquaternary Alcohol

Compound Description: Monoquaternary alcohol is a metabolite of atracurium besylate and cisatracurium besylate. It exhibits minimal neuromuscular blocking activity. []

Relevance: Similar to laudanosine, monoquaternary alcohol is a breakdown product of atracurium besylate. It exhibits significantly less potency as a neuromuscular blocker compared to atracurium besylate and is not clinically significant in typical clinical scenarios. []

Vecuronium Bromide

Compound Description: Vecuronium bromide is a non-depolarizing neuromuscular blocking agent. It is an aminosteroid derivative with a longer duration of action than atracurium besylate. [, , , ]

Suxamethonium Chloride (Succinylcholine)

Compound Description: Suxamethonium chloride, also known as succinylcholine, is a depolarizing neuromuscular blocking agent. It has a rapid onset and short duration of action. []

Relevance: Suxamethonium chloride and atracurium besylate both induce neuromuscular blockade but through different mechanisms. Atracurium besylate is a non-depolarizing agent, competitively inhibiting acetylcholine at the neuromuscular junction, while suxamethonium chloride is a depolarizing agent, causing prolonged depolarization of the muscle membrane. []

Tubocurarine

Compound Description: Tubocurarine is a naturally occurring alkaloid and a non-depolarizing neuromuscular blocking agent. It has a long duration of action and is rarely used clinically today. []

Relevance: Tubocurarine holds historical significance as one of the first neuromuscular blocking agents used clinically. Atracurium besylate represents a more modern alternative with a shorter duration of action and a more predictable pharmacokinetic profile. []

Mivacurium Chloride

Compound Description: Mivacurium chloride is a non-depolarizing neuromuscular blocking agent. It has a short duration of action due to its rapid hydrolysis by plasma cholinesterase. []

Rocuronium Bromide

Compound Description: Rocuronium bromide is a non-depolarizing neuromuscular blocking agent. It has a rapid onset of action and an intermediate duration of action. []

Synthesis Analysis

The synthesis of atracurium besylate involves several key steps:

  1. Initial Reaction: The process begins with the coupling of tetrahydropapaverine with 1,5-pentamethylene diacrylate in an organic solvent. This reaction forms a tertiary amine base .
  2. Oxalic Acid Treatment: The resulting tertiary amine is treated with oxalic acid to form a dioxalate salt . This step is crucial as it helps isolate the desired product while minimizing impurities.
  3. Conversion to Free Base: The dioxalate salt is converted back into its free base form before being treated with methyl benzenesulfonate .
  4. Precipitation and Isolation: Finally, atracurium besylate is precipitated from the reaction mixture and collected, often through lyophilization to yield a pale yellow solid containing various isomers .

This method has been refined to enhance product purity and reduce synthesis complexity, employing milder conditions and achieving higher yields .

Molecular Structure Analysis

Atracurium besylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The chemical formula for atracurium besylate is C24H38N2O6SC_{24}H_{38}N_2O_6S, and its structure includes:

  • Isoquinoline Moiety: This core structure is essential for its neuromuscular blocking activity.
  • Dibenzenesulfonate Group: This group enhances solubility and stability in aqueous solutions.

The molecular weight of atracurium besylate is approximately 466.64 g/mol, and it exists as a mixture of several stereoisomers, predominantly cis-isomers which are more pharmacologically active .

Chemical Reactions Analysis

Atracurium besylate undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Hydrolysis: In physiological conditions, atracurium besylate can undergo hydrolysis, leading to the formation of its metabolites. This reaction is facilitated by non-specific plasma esterases and contributes to its relatively short duration of action compared to other neuromuscular blockers .
  2. Degradation Pathways: The compound can also degrade into various metabolites through pathways involving ester hydrolysis and N-dealkylation. These reactions are crucial for understanding its pharmacokinetics and safety profile.
  3. Interaction with Receptors: Atracurium binds competitively to nicotinic acetylcholine receptors at the neuromuscular junction, preventing acetylcholine from eliciting muscle contraction.
Mechanism of Action

The mechanism of action of atracurium besylate involves competitive antagonism at the neuromuscular junction:

  • Nicotinic Acetylcholine Receptor Blockade: Atracurium binds to nicotinic receptors on the motor end plate without activating them, thereby preventing acetylcholine from binding and triggering muscle contraction.
  • Dose-Dependent Effect: The degree of muscle paralysis induced by atracurium besylate is dose-dependent, allowing for precise control during surgical procedures.
  • Rapid Onset and Short Duration: Due to its unique structure and mechanism, atracurium provides rapid onset of action (within minutes) and relatively short duration due to spontaneous degradation in plasma .
Physical and Chemical Properties Analysis

Atracurium besylate exhibits several notable physical and chemical properties:

  • Appearance: It typically appears as a pale yellow solid or crystalline powder.
  • Solubility: Atracurium besylate is soluble in water due to its sulfonate group, facilitating its administration via intravenous injection.
  • Stability: The compound is stable under normal storage conditions but should be protected from light and moisture.
  • pH Range: The optimal pH range for stability is between 3.5 and 4.0 .

These properties are critical for ensuring effective dosing and minimizing side effects during clinical use.

Applications

Atracurium besylate is primarily used in medical settings for:

  • Anesthesia: It serves as an adjunct during general anesthesia for intubation and muscle relaxation during surgery.
  • Critical Care: Atracurium may be used in intensive care settings for patients requiring mechanical ventilation.
  • Research Applications: Its unique pharmacological profile makes it suitable for studies investigating neuromuscular transmission and drug interactions .
Molecular Pharmacology of Atracurium Besylate

Mechanism of Neuromuscular Junction Antagonism

Competitive Inhibition at Nicotinic Acetylcholine Receptors

Atracurium besylate is a benzylisoquinoline-derived, nondepolarizing neuromuscular blocking agent (NMBA) that acts as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction. It binds reversibly to the α-subunits of nAChRs, preventing acetylcholine (ACh) from inducing conformational changes necessary for ion channel opening and subsequent muscle depolarization. This competitive inhibition is quantified by an ED95 (dose required for 95% twitch suppression) of 0.23 mg/kg under balanced anesthesia. The onset of maximum blockade occurs within 3–5 minutes after intravenous bolus administration, with a duration of 20–35 minutes [1] [2].

Structural Determinants of α-Subunit Binding Specificity

The molecular structure of atracurium comprises a symmetric diester chain linking two quaternary benzylisoquinolinium groups. This structure confers several key properties:

  • Quaternary Ammonium Groups: Essential for binding to aromatic residues in the nAChR’s α-subunit via cation-π interactions.
  • Diester Linkage: Enables pH- and temperature-dependent Hofmann elimination, a non-enzymatic degradation pathway occurring independently of organ function.
  • Stereochemical Complexity: Atracurium exists as ten stereoisomers due to chiral centers and geometric isomerism around the quaternary nitrogen bonds. The predominant isomers (≈75%) exhibit the trans configuration, where the methyl group projects opposite to the adjacent benzyl moiety, enhancing receptor affinity and metabolic predictability [5] [8].

Allosteric Modulation of Receptor Conformational Dynamics

Beyond competitive inhibition, atracurium alters nAChR conformational dynamics via allosteric effects:

  • Desensitization Stabilization: Prolongs the receptor’s refractory state, reducing sensitivity to ACh.
  • Negative Cooperativity: Binding to one α-subunit decreases affinity of adjacent subunits for ACh.These effects are quantified by a recovery index (25–75% twitch recovery) of 10–15 minutes, independent of infusion duration [2] [9].

Pharmacodynamic Interactions with Anesthetic Agents

Synergistic Effects of Volatile Anesthetics (Isoflurane, Enflurane)

Volatile anesthetics potentiate atracurium’s effects by enhancing affinity for nAChRs and depressing synaptic excitability:

  • Isoflurane/Enflurane: Increase blockade potency by 35% and prolong duration by ≈35% via:
  • Reduced ACh release from presynaptic terminals.
  • Altered membrane fluidity, augmenting atracurium’s binding kinetics.
  • Halothane: Exerts only marginal potentiation (≈20%), necessitating minimal dose adjustments [2] [5].

Table 1: Pharmacodynamic Interactions of Atracurium with Volatile Anesthetics

AnestheticPotentiation of BlockadeEffect on DurationDose Reduction Recommended
Isoflurane35% increaseProlonged by 35%~33%
Enflurane35% increaseProlonged by 35%~33%
Halothane20% increaseMinimally prolonged<20%

Pharmacokinetic-Pharmacodynamic Modeling Under Co-Administration

PK-PD models integrate atracurium’s kinetics with anesthetic synergism:

  • Effect Compartment Kinetics: A two-compartment model links plasma concentration (central compartment) to neuromuscular effect (effect compartment). The peak effect occurs at 7.6 minutes post-injection, with 14% of the dose reaching the effect site [9].
  • Anesthetic Modulation: Isoflurane reduces atracurium’s plasma clearance by enhancing distribution volume and delaying Hofmann elimination. Under hypothermia (25–26°C), infusion rates decrease by 50% due to slowed degradation [2] [10].

Table 2: Key Pharmacokinetic Parameters of Atracurium Besylate

ParameterValueConditionsClinical Impact
Elimination Half-life20 minutesHealthy patientsPredictable offset
Volume of Distribution157 mL/kgSingle IV bolus (0.3–0.6 mg/kg)Dosing based on ideal body weight
Clearance5.5 mL/min/kgLinear kineticsNo cumulative effect
Hofmann Elimination45% of metabolismpH/temperature-dependentIndependent of renal/hepatic function

Properties

CAS Number

64228-81-5

Product Name

Atracurium besylate

IUPAC Name

benzenesulfonate;5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Molecular Formula

C59H77N2O15S+

Molecular Weight

1086.3 g/mol

InChI

InChI=1S/C53H72N2O12.C6H6O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;7-10(8,9)6-4-2-1-3-5-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;1-5H,(H,7,8,9)/q+2;/p-1

InChI Key

GLLXELVDCIFBPA-UHFFFAOYSA-M

SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

Solubility

Miscible

Synonyms

33 A 74; A 74, 33; Atracurium; Atracurium Besilate; Atracurium Besylate; Atracurium Dibesylate; Besilate, Atracurium; BW 33A; BW-33A; BW33A; Glaxo Wellcome Brand of Atracurium Besilate; Pisa Brand of Atracurium Besilate; Relatrac; Tracrium; Wellcome Brand of Atracurium Besilate

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.